molecular formula C22H18N2 B3032800 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline CAS No. 5298-71-5

6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline

Cat. No. B3032800
CAS RN: 5298-71-5
M. Wt: 310.4 g/mol
InChI Key: RWOUETIZGZHNKY-UHFFFAOYSA-N
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Description

6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline (hereafter referred to as 6,7-DHDMDP) is a polycyclic aromatic hydrocarbon (PAH) compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. 6,7-DHDMDP has a molecular weight of 248.3 g/mol and a melting point of 198-204°C. It has been studied for its potential use in various scientific applications, including as a fluorescent probe, a catalyst, and a photosensitizer.

Scientific Research Applications

6,7-DHDMDP has been studied for its potential use in a variety of scientific research applications. It has been used as a fluorescent probe to detect the presence of DNA and RNA in cells and tissues. It has also been used as a catalyst in organic reactions and as a photosensitizer to increase the efficiency of photochemical reactions. In addition, 6,7-DHDMDP has been studied for its potential use in the detection of metal ions and in the synthesis of organic compounds.

Mechanism Of Action

The mechanism of action of 6,7-DHDMDP is not yet fully understood. However, it is believed that the compound interacts with metal ions in a manner that results in a change in the fluorescence intensity of the compound. This change in fluorescence intensity is used to detect the presence of metal ions in various biological samples.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6,7-DHDMDP are not yet fully understood. However, in vitro studies have shown that the compound has a cytotoxic effect on certain types of cancer cells, suggesting that it may have potential applications in the treatment of cancer. In addition, the compound has been shown to bind to certain proteins and enzymes, suggesting that it may have potential applications in the regulation of cellular processes.

Advantages And Limitations For Lab Experiments

The main advantage of using 6,7-DHDMDP in laboratory experiments is its high fluorescence intensity, which makes it an ideal fluorescent probe for detecting the presence of metal ions and other molecules. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, 6,7-DHDMDP is insoluble in water and is therefore not suitable for use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 6,7-DHDMDP in scientific research. These include further research into its potential use as a fluorescent probe for detecting the presence of metal ions and other molecules, as well as its potential use as a catalyst and photosensitizer. In addition, further research into the biochemical and physiological effects of the compound could lead to potential applications in the treatment of cancer and other diseases. Finally, further research into the mechanism of action of 6,7-DHDMDP could lead to a better understanding of its potential uses in the regulation of cellular processes.

properties

IUPAC Name

5,8-dimethyl-6,7-dihydroquinolino[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-13-15-7-3-5-9-19(15)23-21-17(13)11-12-18-14(2)16-8-4-6-10-20(16)24-22(18)21/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOUETIZGZHNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3=C(C4=CC=CC=C4N=C3C2=NC5=CC=CC=C15)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201018
Record name 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline

CAS RN

5298-71-5
Record name 6,7-Dihydro-5,8-dimethyldibenzo[b,j][1,10]phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5298-71-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005298715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dihydro-5,8-dimethyl-dibenzo[b,j][1,10]phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,7-DIHYDRO-5,8-DIMETHYL-DIBENZO(B,J)(1,10)PHENANTHROLINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline
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Reactant of Route 6
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